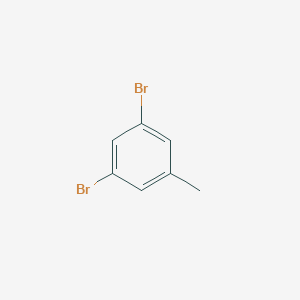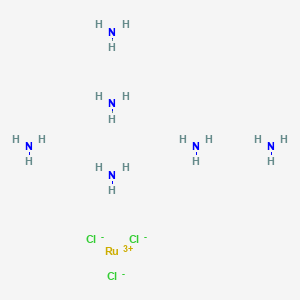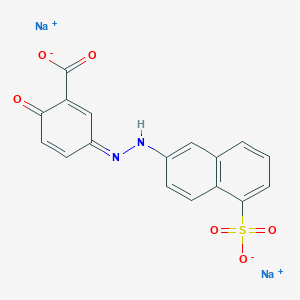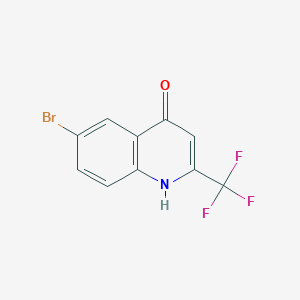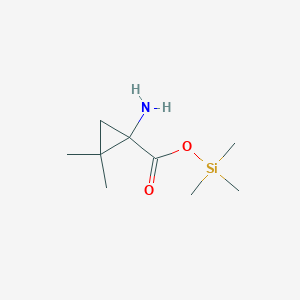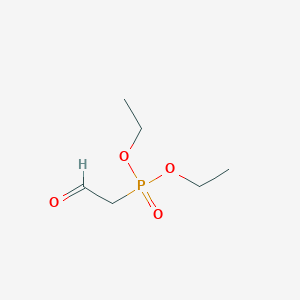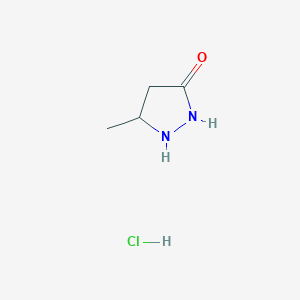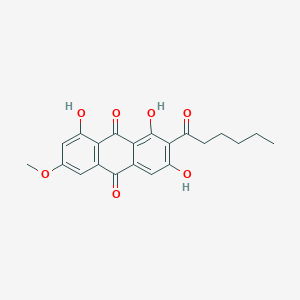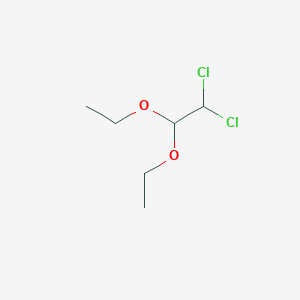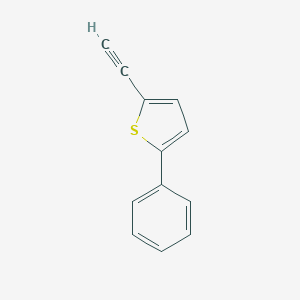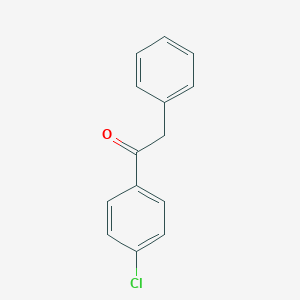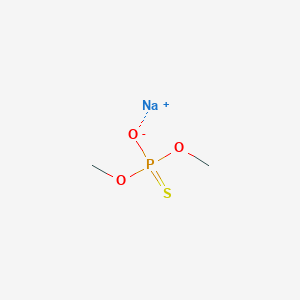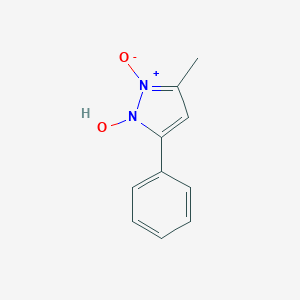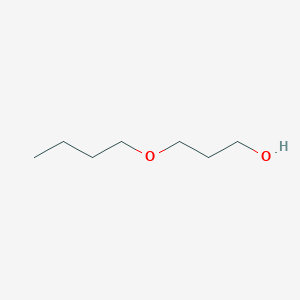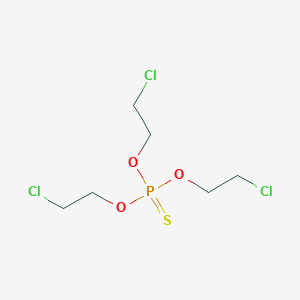
O,O,O-tris(2-chloroethyl) phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O,O-tris(2-chloroethyl) phosphorothioate, commonly known as Chlorambucil, is a chemotherapy drug used to treat various types of cancer, including leukemia, lymphoma, and multiple myeloma. It belongs to the class of alkylating agents and works by damaging the DNA of cancer cells, preventing them from dividing and growing.
Mecanismo De Acción
Chlorambucil works by attaching to the DNA of cancer cells and forming cross-links between the strands of DNA. This prevents the DNA from replicating and dividing, which ultimately leads to the death of the cancer cells.
Efectos Bioquímicos Y Fisiológicos
Chlorambucil is a potent chemotherapy drug that can cause a wide range of biochemical and physiological effects. It can cause bone marrow suppression, which can lead to anemia, thrombocytopenia, and neutropenia. It can also cause gastrointestinal toxicity, including nausea, vomiting, and diarrhea. Additionally, Chlorambucil can cause liver and kidney toxicity, which can lead to liver and kidney failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorambucil is a useful tool for studying the mechanism of action of alkylating agents and for developing new chemotherapy drugs. However, it has several limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. Additionally, it has a narrow therapeutic index, which means that the dose required for therapeutic effects is close to the dose that causes toxicity.
Direcciones Futuras
There are several future directions for the development of Chlorambucil and other alkylating agents. One direction is to develop new formulations of Chlorambucil that can be administered orally, which would improve patient compliance and reduce the need for hospitalization. Another direction is to develop new alkylating agents that are more selective for cancer cells and have fewer side effects. Additionally, there is a need for more research into the mechanism of action of alkylating agents and their interactions with other chemotherapy drugs.
Métodos De Síntesis
Chlorambucil can be synthesized by reacting thionyl chloride with 2-chloroethanol to form 2-chloroethyl chloroformate, which is then reacted with phosphorus pentasulfide to form O,O,O-tris(2-chloroethyl) phosphorothioate.
Aplicaciones Científicas De Investigación
Chlorambucil has been extensively studied for its anticancer properties. It has been shown to be effective against various types of cancer, including chronic lymphocytic leukemia, Hodgkin's lymphoma, and non-Hodgkin's lymphoma. Chlorambucil is often used in combination with other chemotherapy drugs to increase its effectiveness.
Propiedades
Número CAS |
10235-09-3 |
|---|---|
Nombre del producto |
O,O,O-tris(2-chloroethyl) phosphorothioate |
Fórmula molecular |
C6H12Cl3O3PS |
Peso molecular |
301.6 g/mol |
Nombre IUPAC |
tris(2-chloroethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H12Cl3O3PS/c7-1-4-10-13(14,11-5-2-8)12-6-3-9/h1-6H2 |
Clave InChI |
UDNXMNHGQDZEIC-UHFFFAOYSA-N |
SMILES |
C(CCl)OP(=S)(OCCCl)OCCCl |
SMILES canónico |
C(CCl)OP(=S)(OCCCl)OCCCl |
Otros números CAS |
10235-09-3 |
Sinónimos |
Thiophosphoric acid O,O,O-tris(2-chloroethyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



